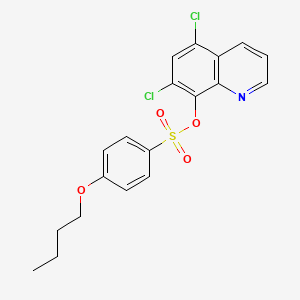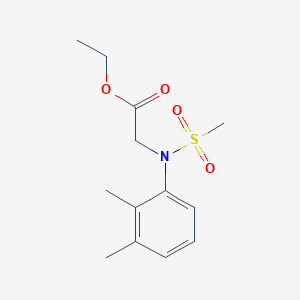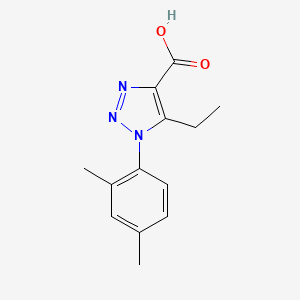![molecular formula C30H42Cl2N2O2 B5254318 1-[4-(1-Adamantyl)phenoxy]-3-(4-benzylpiperazin-1-yl)propan-2-ol;dihydrochloride](/img/structure/B5254318.png)
1-[4-(1-Adamantyl)phenoxy]-3-(4-benzylpiperazin-1-yl)propan-2-ol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1-Adamantyl)phenoxy]-3-(4-benzylpiperazin-1-yl)propan-2-ol;dihydrochloride is a complex organic compound with the molecular formula C24H36ClNO2 It is known for its unique structure, which includes an adamantyl group, a phenoxy group, and a piperazinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Adamantyl)phenoxy]-3-(4-benzylpiperazin-1-yl)propan-2-ol;dihydrochloride typically involves multiple steps. One common method includes the reaction of 1-adamantyl bromide with 4-hydroxybenzyl alcohol to form 1-(4-hydroxyphenyl)adamantane. This intermediate is then reacted with 1-(4-benzylpiperazin-1-yl)propan-2-ol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques like chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(1-Adamantyl)phenoxy]-3-(4-benzylpiperazin-1-yl)propan-2-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-[4-(1-Adamantyl)phenoxy]-3-(4-benzylpiperazin-1-yl)propan-2-ol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(1-Adamantyl)phenoxy]-3-(4-benzylpiperazin-1-yl)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of the compound. The phenoxy and piperazinyl groups contribute to its binding affinity and specificity towards certain receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4-(1-Adamantyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
- 1-[4-(1-Adamantyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride
Uniqueness
1-[4-(1-Adamantyl)phenoxy]-3-(4-benzylpiperazin-1-yl)propan-2-ol;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability, while the benzylpiperazinyl group provides specific binding characteristics that differentiate it from similar compounds .
Propiedades
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(4-benzylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O2.2ClH/c33-28(21-32-12-10-31(11-13-32)20-23-4-2-1-3-5-23)22-34-29-8-6-27(7-9-29)30-17-24-14-25(18-30)16-26(15-24)19-30;;/h1-9,24-26,28,33H,10-22H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMQBQHRXPBKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-Bromophenyl)-4-methylpyrrolo[1,2-a]benzimidazole](/img/structure/B5254246.png)


![1-methoxy-3-[2-(3-phenoxyphenoxy)ethoxy]benzene](/img/structure/B5254257.png)


![diethyl [3-(4-methylphenoxy)propyl]malonate](/img/structure/B5254277.png)
![3-[({[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B5254288.png)


![N'-[(3,4-difluorophenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B5254296.png)
![N-[3-(dimethylamino)propyl]-4-nitrobenzamide](/img/structure/B5254300.png)
![N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-phenylacetamide](/img/structure/B5254310.png)
![3-(4-chlorophenyl)-5-[(3-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5254325.png)
